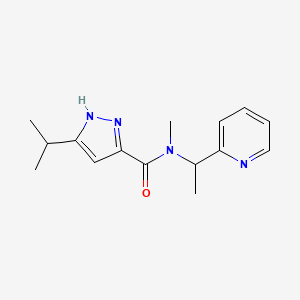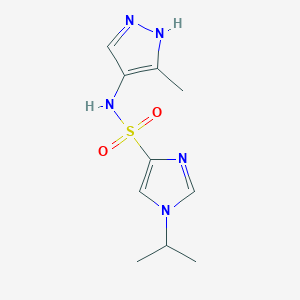
1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiophene derivatives, including 1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide, often involves the coupling of aromatic substrates with alkynes. This process benefits from step- and atom-economy, although it can be challenging due to site selectivity issues . One approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions, leading to the formation of benzothiophene motifs .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives typically require metal catalysts, elaborate starting materials, and harsh reaction conditions. recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzothiophene derivatives include sulfur reagents, oxidizing agents, and reducing agents. Reaction conditions can vary widely, but they often involve the use of solvents like HFIP (hexafluoroisopropanol) and nitromethane, as well as electrochemical conditions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Benzothiophene derivatives are known to modulate various biological processes by binding to specific receptors or enzymes. For example, they may inhibit the activity of certain kinases or modulate the function of ion channels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide include other benzothiophene derivatives, such as:
- Benzo[b]thiophene-1,1-dioxide
- Thiophene-2-carboxamide
- Thiophene-3-sulfonamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(1-benzothiophene-5-carbonyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c15-21(18,19)12-2-1-6-16(9-12)14(17)11-3-4-13-10(8-11)5-7-20-13/h3-5,7-8,12H,1-2,6,9H2,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFHGQLXFRHFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)SC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopropyl-N-[(3-methoxy-4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7411836.png)

![1-[3-(1-Benzofuran-2-yl)propanoyl]piperidine-3-sulfonamide](/img/structure/B7411848.png)
![2-chloro-5-hydroxy-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7411855.png)
![6-cyclopropyl-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7411862.png)
![N-[4-(3-cyclopropylmorpholine-4-carbonyl)phenyl]methanesulfonamide](/img/structure/B7411869.png)
![1-[2-(1-Benzothiophen-3-yl)acetyl]piperidine-3-sulfonamide](/img/structure/B7411876.png)
![5-chloro-6-methoxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B7411880.png)
![1,1-Dioxo-4-[[(5-phenylfuran-2-yl)methylamino]methyl]thian-4-ol](/img/structure/B7411888.png)


![N-[(2,5-dimethylpyrazol-3-yl)methyl]-5,8-difluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7411925.png)


